molecular formula C20H26N2O2S B2921120 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide CAS No. 1211023-27-6

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2921120
CAS No.: 1211023-27-6
M. Wt: 358.5
InChI Key: XNXLQAGJQKHOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide is a structurally complex compound featuring a central oxane (tetrahydropyran) ring substituted with a phenyl group at the 4-position. The carboxamide moiety is linked to a dimethylaminoethyl side chain bearing a thiophene ring.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-22(2)17(18-9-6-14-25-18)15-21-19(23)20(10-12-24-13-11-20)16-7-4-3-5-8-16/h3-9,14,17H,10-13,15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXLQAGJQKHOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxane intermediates. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ conditions to form 2-bromo-3,3-difluoroallyl benzyl sulfide . This intermediate can then undergo further reactions to introduce the dimethylamino and oxane groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and oxane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs identified in the evidence. Key similarities and distinctions are outlined below:

Structural Analogues with Dimethylamino-Carboxamide Motifs

  • SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride): Molecular Formula: C₁₅H₂₀ClN₃O₂ (MW: 309.79) . Comparison: Both compounds share a dimethylaminoalkyl-carboxamide backbone. However, SzR-105 incorporates a quinoline ring and exists as a hydrochloride salt, enhancing its aqueous solubility.
  • Beta-Hydroxythiofentanyl (N-[1-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide): Structural Features: Contains a thiophene moiety and carboxamide group linked to a piperidine ring . Comparison: Both compounds integrate thiophene and tertiary amino groups. Beta-hydroxythiofentanyl’s piperidine and hydroxythiophenylethyl groups are critical for opioid receptor binding, whereas the target compound’s oxane ring and dimethylaminoethyl chain may prioritize different pharmacological pathways.

Thiophene-Containing Carboxamides

  • 5-(2-Chloro-N-phenylacetamido)-3-(2-chloroacetamido)-4-cyano-N-methyl-thiophene-2-carboxamide (8a): Synthesis: Derived from chloroacetylation of thiophene precursors in dioxane . Comparison: Shares a thiophene-carboxamide core but lacks the oxane and dimethylamino groups.

Pharmacokinetic and Functional Group Analysis

Compound Key Functional Groups Molecular Weight Notable Features
Target Compound Oxane, phenyl, thiophene, dimethylamino, carboxamide ~450 (estimated) Rigid oxane ring; balanced lipophilicity
SzR-105 Quinoline, dimethylamino, carboxamide 309.79 Hydrochloride salt; aromatic quinoline core
Beta-Hydroxythiofentanyl Piperidine, thiophene, hydroxethyl, carboxamide ~400 (estimated) Opioid receptor affinity; hydroxyl group
Compound 8a Thiophene, cyano, chloroacetamido, carboxamide Not provided Electrophilic chloro groups; cyano substituent
  • Synthetic Pathways: The target compound’s synthesis may parallel methods used for hydrazinecarbothioamides (e.g., reflux in ethanol or sodium hydroxide) , though direct evidence is absent. Thiophene derivatization strategies, such as those in , could inform its preparation.
  • Spectroscopic Signatures : IR bands for C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) in related compounds may aid in characterizing the target’s carboxamide and thiophene moieties.

Biological Activity

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide, a compound with a complex structure, has garnered attention in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on available studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2O2S, with a molecular weight of approximately 288.45 g/mol. The compound features a thiophene ring, a dimethylamino group, and an oxane carboxamide structure, contributing to its unique biological properties.

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and neuropsychiatric disorders.

2. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies suggest that this compound may have antidepressant-like effects in animal models by enhancing serotonergic and dopaminergic transmission.
  • Anxiolytic Properties : Its ability to modulate neurotransmitter levels also points to potential anxiolytic effects, making it a candidate for anxiety disorder treatments.
  • Anti-inflammatory Effects : Preliminary findings indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels
AnxiolyticReduced anxiety-like behaviors
Anti-inflammatoryDecreased inflammatory markers

Case Study Analysis

A notable study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test. The results indicated a marked increase in locomotor activity and reduced immobility time, suggesting enhanced mood and reduced depressive symptoms.

Another investigation focused on the anti-inflammatory potential of this compound. In vitro assays showed that it inhibited the production of pro-inflammatory cytokines in macrophages, indicating its potential utility in managing chronic inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.